molecular formula C18H28N2O3 B13615575 Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13615575
M. Wt: 320.4 g/mol
InChI Key: JEKRASLRJUTDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methoxy-2-methylbenzaldehyde with piperidine to form an intermediate. This intermediate is then reacted with tert-butyl chloroformate to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also emphasizes safety and environmental considerations, using greener solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the methoxy and methyl groups on the aromatic ring.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-13-12-14(22-5)6-7-15(13)18(19)8-10-20(11-9-18)16(21)23-17(2,3)4/h6-7,12H,8-11,19H2,1-5H3

InChI Key

JEKRASLRJUTDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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